molecular formula C20H38MgO4 B8272080 Magnesium neo decanoate

Magnesium neo decanoate

Cat. No. B8272080
M. Wt: 366.8 g/mol
InChI Key: OQWBVEQWPPRAMU-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US04180620

Procedure details

A solution of magnesium neo decanoate was prepared by adding 1.07 lbs. of magnesium hydroxide and 5.23 lbs. of neo decanoate acid to 380 lbs. of water in a stainless steel drum fitted with an agitator and a metal coil for heating and cooling. The mixture was heated to 95° C. for three hours with good agitation then cooled to 25° C. Water was added to make up for that lost by evaporation, and 0.1 lb. (0.025%) of Triton X-305 was added. The mixture was filtered through fluted filter paper. The solution contained 780 ppm magnesium or 1.18% by weight of magnesium neo decanoate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
neo decanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[Mg+2:2].[OH-].[C:4]([O-:15])(=[O:14])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]([CH3:13])([CH3:12])[CH3:11]>O>[C:4]([O-:15])(=[O:14])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]([CH3:11])([CH3:12])[CH3:13].[Mg+2:2].[C:4]([O-:15])(=[O:14])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]([CH3:11])([CH3:12])[CH3:13] |f:0.1.2,5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Mg+2].[OH-]
Step Two
Name
neo decanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCC(C)(C)C)(=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by adding 1.07 lbs
TEMPERATURE
Type
TEMPERATURE
Details
a metal coil for heating
TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
then cooled to 25° C
CUSTOM
Type
CUSTOM
Details
that lost by evaporation, and 0.1 lb
ADDITION
Type
ADDITION
Details
(0.025%) of Triton X-305 was added
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
FILTRATION
Type
FILTRATION
Details
through fluted filter paper

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCC(C)(C)C)(=O)[O-].[Mg+2].C(CCCCCC(C)(C)C)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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